3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
This compound features a complex polycyclic framework, including a tricyclic 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione core linked via a 4-oxobutyl chain to a 2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl substituent. Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group coupling, as seen in analogous spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives) . Characterization methods such as IR, UV-Vis spectroscopy, and elemental analysis are critical for verifying its structure .
Properties
IUPAC Name |
2-[4-(2-methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-31-24-25-18-11-2-3-12-19(18)27(24)20(28)13-6-14-26-22(29)16-9-4-7-15-8-5-10-17(21(15)16)23(26)30/h2-5,7-12H,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCYHDKHBUATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzodiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 329.4 g/mol. Its unique structure features a tricyclic framework that contributes to its biological activity and potential as a therapeutic agent.
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzodiazole moiety is known to enhance the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study on related compounds demonstrated their effectiveness in targeting specific cancer pathways, suggesting that this compound may also possess similar mechanisms of action .
-
Antimicrobial Properties :
- The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria. The incorporation of the methylsulfanyl group is hypothesized to enhance its activity by disrupting bacterial cell membranes .
- In vitro tests have shown promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating its potential use in treating bacterial infections .
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of benzodiazole can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms are still under investigation but may involve modulation of neurotransmitter systems.
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport properties is particularly advantageous for these applications .
- Studies have shown that similar azatricyclo compounds can be incorporated into polymer matrices to improve the performance of electronic devices .
-
Photodynamic Therapy :
- Given its structural features, this compound may also be suitable for photodynamic therapy (PDT) applications, where light activation leads to the production of reactive oxygen species (ROS) that can destroy cancer cells . Research into photophysical properties is ongoing to establish its efficacy in PDT.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects on cancer cell lines | Demonstrated significant apoptosis induction in treated cells |
| Antimicrobial Testing | Evaluated against E. coli and P. aeruginosa | Showed effective inhibition at low concentrations |
| Neuroprotection Research | Explored effects on neuronal cells | Indicated potential protective effects against oxidative stress |
Mechanism of Action
The mechanism of action of 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may also play a role in its bioactivity by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 3-azatricyclo core and methylsulfanyl-benzodiazolyl side chain. Comparisons with similar compounds highlight key differences in substituents, heteroatom placement, and bioactivity:
Electronic and Steric Differences
- Methylsulfanyl vs. Methoxy Groups : The methylsulfanyl group in the target compound offers greater electron-donating capacity and lipophilicity compared to methoxy substituents in analogues (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo) .
- Benzodiazolyl vs. Benzothiazolyl : The benzodiazolyl moiety (two nitrogen atoms) may enhance π-π stacking interactions compared to benzothiazolyl derivatives (one nitrogen, one sulfur) .
- Side Chain Length : The 4-oxobutyl linker provides conformational flexibility, contrasting with shorter ethyl or rigid spirocyclic linkers in analogues .
Potential Bioactivity
- Analogues with sulfonamide or triazole groups exhibit kinase or enzyme inhibition . The target compound’s methylsulfanyl group could modulate similar targets with improved membrane penetration.
- Computational Predictions : Density functional theory (DFT) studies (e.g., B3LYP/6-311G(d,p)) predict high Mulliken charges on the tricyclic core, suggesting reactivity at the carbonyl groups .
Biological Activity
The compound 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure that incorporates a benzodiazole moiety and a methylsulfanyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S |
| IUPAC Name | This compound |
| Molecular Weight | 265.33 g/mol |
| Solubility | Soluble in organic solvents; limited aqueous solubility |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The methylsulfanyl group may enhance binding affinity to target sites by participating in hydrogen bonding and hydrophobic interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.
- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor effects by disrupting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, leading to reduced tumor proliferation in xenograft models .
Case Studies
A study investigated the effects of related compounds on cancer cell lines:
- Study Design : In vitro assays were conducted on various cancer cell lines.
- Results : Compounds demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against specific cancer types.
Comparative Analysis
Comparative studies between this compound and other benzodiazole derivatives reveal unique properties that may enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
